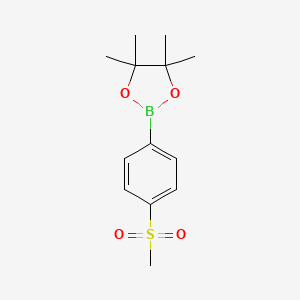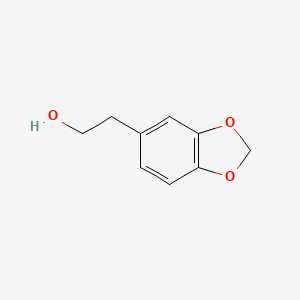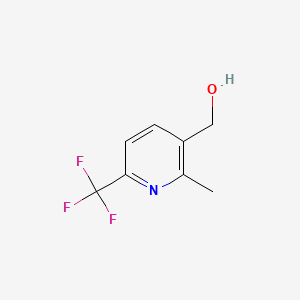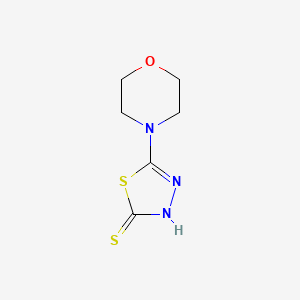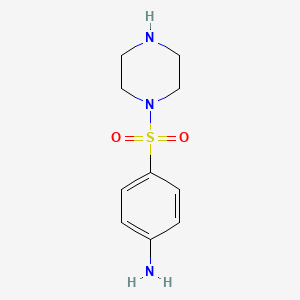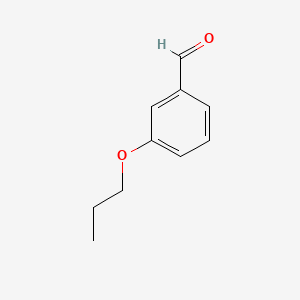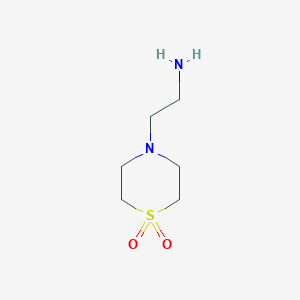![molecular formula C13H20N2O2 B1271513 Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate CAS No. 889949-41-1](/img/structure/B1271513.png)
Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate, also known as TBEP, is a carbamate compound used in scientific research as an inhibitor of enzymes and proteins. TBEP is a versatile compound that has been used in a variety of applications, including biochemical and physiological research, and is known for its unique properties. TBEP has been used to study the effects of enzyme and protein inhibition, as well as to study the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate has been studied for its synthesis via asymmetric Mannich reaction, demonstrating its utility in creating chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
- A study focused on the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in biologically active compounds, showcases the compound's relevance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
- The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate to chiral organoselenanes and organotelluranes, was investigated, indicating its use in enzymatic processes (Piovan, Pasquini, & Andrade, 2011).
Applications in Organic Synthesis :
- The use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates was explored, highlighting the compound's role in organic synthesis and its environmental benignity (Li et al., 2006).
- Research on α-alkyl-α-aminosilanes involved metalation and alkylation between silicon and nitrogen in tert-butyl carbamate derivatives, providing insights into the chemical transformations of these compounds (Sieburth, Somers, & O'hare, 1996).
- A study on monocarbamate protection of aliphatic diamines using alkyl phenyl carbonates, involving tert-butyl phenyl carbonate, contributes to the understanding of amino group protection in organic synthesis (Pittelkow, Lewinsky, & Christensen, 2007).
Pharmacological Applications :
- Tert-butyl carbamates have been utilized in the synthesis of antiarrhythmic and hypotensive compounds, illustrating their potential in drug development (Chalina, Chakarova, & Staneva, 1998).
Safety and Hazards
Direcciones Futuras
Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate and similar compounds are often used in the synthesis of pharmacologically active analogues . They can also be used in the introduction of an ethylenediamine spacer . These areas could be potential future directions for research and application of this compound.
Análisis Bioquímico
Biochemical Properties
Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which facilitate the compound’s integration into biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules like kinases and phosphatases, leading to altered phosphorylation states of target proteins. This modulation can impact gene expression by either upregulating or downregulating specific genes, thereby affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain dehydrogenases by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods, but its activity may diminish over time due to gradual degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range elicits maximal beneficial effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can influence metabolic flux and alter metabolite levels within cells. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the production of reactive intermediates that participate in further biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can impact gene expression and chromatin structure .
Propiedades
IUPAC Name |
tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(14)10-7-5-6-8-11(10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCJMXOMUPBVOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1NC(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B1271431.png)
